molecular formula C5H12O3S B174199 Isopropyl ethanesulfonate CAS No. 14245-62-6

Isopropyl ethanesulfonate

Cat. No. B174199
CAS RN: 14245-62-6
M. Wt: 152.21 g/mol
InChI Key: COCAPDHQLSKPBJ-UHFFFAOYSA-N
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Description

Isopropyl ethanesulfonate is a chemical compound with the molecular formula C5H12O3S . It is also known by other names such as ethanesulfonic acid isopropyl ester, propan-2-yl ethanesulfonate, and propan-2-yl ethane-1-sulfonate .


Molecular Structure Analysis

Isopropyl ethanesulfonate has a molecular weight of 152.21 g/mol . Its structure includes a total of 20 bonds, 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonate .


Physical And Chemical Properties Analysis

Isopropyl ethanesulfonate has a molecular weight of 152.21 g/mol. It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 152.05071541 g/mol . The Topological Polar Surface Area is 51.8 Ų, and it has a Heavy Atom Count of 9 .

Scientific Research Applications

  • Electroplating : Methanesulfonic acid, which is related to isopropyl ethanesulfonate, is used in electroplating . It’s a strong acid with a low vapor pressure and is not an oxidant or explosive, making it a popular replacement for other acids in numerous industrial and laboratory applications .

  • Pharmaceuticals : Isopropyl ethanesulfonate is listed in the U.S. Pharmacopeia and National Formulary, indicating that it may be used in pharmaceutical applications .

  • Industrial Manufacturing : Isopropyl ethanesulfonate may be used in various industrial applications due to its properties .

  • Electroplating : Methanesulfonic acid, which is related to isopropyl ethanesulfonate, is used in electroplating . It’s a strong acid with a low vapor pressure and is not an oxidant or explosive, making it a popular replacement for other acids in numerous industrial and laboratory applications .

  • Pharmaceuticals : Isopropyl ethanesulfonate is listed in the U.S. Pharmacopeia and National Formulary, indicating that it may be used in pharmaceutical applications .

  • Industrial Manufacturing : Isopropyl ethanesulfonate may be used in various industrial applications due to its properties .

Safety And Hazards

Isopropyl ethanesulfonate is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It is suspected of causing genetic defects and is suspected of causing cancer .

Relevant Papers There are several papers related to Isopropyl ethanesulfonate. For instance, one paper discusses the in vivo mutagenicity of isopropyl methanesulfonate . Another paper discusses the analytical challenges of characterizing sulfonate salts/esters used in the synthesis of pharmaceutical drug substances . Further analysis of these papers could provide more insights into the properties and applications of Isopropyl ethanesulfonate.

properties

IUPAC Name

propan-2-yl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCAPDHQLSKPBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162044
Record name Ethanesulfonic acid, isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl ethanesulfonate

CAS RN

14245-62-6
Record name Ethanesulfonic acid, isopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, isopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name propan-2-yl ethane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-propanol (2.4 mL, 32 mmol) in dichloromethane (50 mL), were added triethylamine (3.5 mL, 25 mmol) and ethanesulfonyl chloride (2.0 mL, 21 mmol), and the mixture was stirred at room temperature for 3 hours. The reaction mixture was washed successively with 1N hydrochloric acid, saturated aqueous sodium hydrogen carbonate and saturated brine, and dried over sodium sulfate. The drying agent was filtered off, and the filtrate was concentrated under reduced pressure to give the title compound (2.4 g, 16 mmol, 75%).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate
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Isopropyl ethanesulfonate

Citations

For This Compound
5
Citations
M Manivannan, P Parthiban… - Rasayan Journal of …, 2023 - rasayanjournal.co.in
… Accordingly, a GC-MS procedure was optimized and proved for the assessment of ethyl ethanesulfonate (EES) and isopropyl ethanesulfonate (IPES) in the Teneligliptin drug. The …
Number of citations: 2 rasayanjournal.co.in
Z Liu, H Fan, Y Zhou, X Qian, J Tu, B Chen… - … of Pharmaceutical and …, 2019 - Elsevier
Alkyl sulfonate esters have been widely concerned as genotoxic impurities (GTIs). A gas chromatography triple-quadrupole mass spectrometry (GC–MS/MS) method has been …
Number of citations: 24 www.sciencedirect.com
S Ninomiya, K Kohda, Y Kawazoe - Chemical and pharmaceutical …, 1984 - jstage.jst.go.jp
Methyl, ethyl, and isopropyl esters of six alkanesulfonic acids and five p-substituted benzenesulfonic acids were synthesized and their alkylating abilities were evaluated in terms of the …
Number of citations: 17 www.jstage.jst.go.jp
SI NINOMIYA, K KOHDA, Y KAWAZOE - jlc.jst.go.jp
Methyl, ethyl, and isopropyl esters of six alkanesulfonic acids and five p-substituted benzenesulfonic acids were synthesized and their alkylating abilities were evaluated in terms of the …
Number of citations: 0 jlc.jst.go.jp
S Yoshikawa, OK Kim, T Hori - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
The solvolysis of ethanesulfonic acid esters followed closely first-order kinetics, while the case of polyvinylsulfonic acid esters gave strongly-curved first-order plots according to the …
Number of citations: 6 www.journal.csj.jp

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